![molecular formula C15H20N4OS B4239595 N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide](/img/structure/B4239595.png)
N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide
Overview
Description
N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide, also known as BTD-001, is a novel small molecule compound that has been developed for potential use in the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated extensively.
Mechanism of Action
The exact mechanism of action of N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide is not fully understood, but it is thought to involve the modulation of multiple signaling pathways in the brain. N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress and inflammation. N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide also inhibits the activity of several enzymes that are involved in the production of reactive oxygen species and inflammatory cytokines.
Biochemical and physiological effects:
N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce oxidative stress and inflammation in the brain, increase the activity of antioxidant enzymes, and improve mitochondrial function. N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide can also enhance the production of neurotrophic factors, which are essential for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified, and its purity can be determined using HPLC and NMR spectroscopy. N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide has also been shown to have low toxicity and good bioavailability in animal models. However, there are some limitations to its use in lab experiments, including the need for further investigation of its pharmacokinetics and pharmacodynamics, and the lack of clinical data on its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide in the brain. Another direction is the investigation of the potential use of N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide in combination with other drugs for the treatment of neurological disorders. Further studies are also needed to investigate the long-term safety and efficacy of N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide in humans, and to determine the optimal dosage and administration schedule for this compound.
Scientific Research Applications
N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide has been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Preclinical studies have shown that N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methyl-1-piperidinyl)acetamide has neuroprotective and anti-inflammatory effects, and can improve cognitive function and motor coordination in animal models of these diseases.
properties
IUPAC Name |
N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methylpiperidin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-10-4-3-7-19(8-10)9-14(20)16-12-5-6-13-15(11(12)2)18-21-17-13/h5-6,10H,3-4,7-9H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROWVZGJWNTOKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=C(C3=NSN=C3C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322791 | |
Record name | N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methylpiperidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24782119 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methylpiperidin-1-yl)acetamide | |
CAS RN |
838875-04-0 | |
Record name | N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methylpiperidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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